7-Amino-6-methoxy-4-(trifluoromethyl)quinolin-2(1H)-one
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Overview
Description
7-Amino-6-methoxy-4-(trifluoromethyl)quinolin-2(1H)-one is a quinoline derivative. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and material science. This compound, with its unique trifluoromethyl group, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-6-methoxy-4-(trifluoromethyl)quinolin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis may start with commercially available aniline derivatives.
Formation of Quinoline Core: Cyclization reactions, such as the Skraup or Doebner-Miller reactions, can be used to form the quinoline core.
Introduction of Functional Groups: The methoxy and trifluoromethyl groups can be introduced through nucleophilic substitution or other suitable reactions.
Amination: The amino group can be introduced through reductive amination or other amination reactions.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions may be employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinoline N-oxides.
Reduction: Reduction reactions may target the nitro or carbonyl groups if present.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products will depend on the specific reactions and conditions used. For example, oxidation may yield N-oxides, while substitution reactions may introduce various functional groups.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: May serve as a ligand in catalytic reactions.
Biology
Antimicrobial Agents: Potential use as an antimicrobial agent due to its quinoline core.
Enzyme Inhibition: May act as an inhibitor for certain enzymes.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals, particularly for diseases where quinoline derivatives are effective.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Amino-6-methoxy-4-(trifluoromethyl)quinolin-2(1H)-one will depend on its specific application. For example, as an antimicrobial agent, it may inhibit bacterial DNA synthesis. As an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: Another quinoline derivative used as an antimalarial drug.
Quinoline N-oxides: Oxidized derivatives with different chemical properties.
Uniqueness
The presence of the trifluoromethyl group in 7-Amino-6-methoxy-4-(trifluoromethyl)quinolin-2(1H)-one may impart unique chemical and biological properties, such as increased lipophilicity and metabolic stability, distinguishing it from other quinoline derivatives.
Properties
CAS No. |
340141-93-7 |
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Molecular Formula |
C11H9F3N2O2 |
Molecular Weight |
258.20 g/mol |
IUPAC Name |
7-amino-6-methoxy-4-(trifluoromethyl)-1H-quinolin-2-one |
InChI |
InChI=1S/C11H9F3N2O2/c1-18-9-2-5-6(11(12,13)14)3-10(17)16-8(5)4-7(9)15/h2-4H,15H2,1H3,(H,16,17) |
InChI Key |
FIOOOWORIUDAEJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=CC(=O)N2)C(F)(F)F)N |
Origin of Product |
United States |
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